molecular formula C12H30OSi2 B7799732 1,1,3,3-Tetraisopropyldisiloxane

1,1,3,3-Tetraisopropyldisiloxane

Cat. No.: B7799732
M. Wt: 246.54 g/mol
InChI Key: MQRXZVLOOXQGLF-UHFFFAOYSA-N
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Description

1,1,3,3-Tetraisopropyldisiloxane (TIPDS) is a disiloxane derivative with the molecular formula C₁₂H₂₈O₃Si₂ and a molecular weight of 288.59 g/mol. It is widely employed as a bulky protecting group for hydroxyl groups in nucleoside and oligonucleotide synthesis, particularly for simultaneous protection of 3′- and 5′-hydroxy functions in ribonucleosides . Its dichloro derivative, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂), is a key reagent for introducing the TIPDS group under controlled conditions (e.g., 0°C to room temperature in anhydrous solvents like pyridine or DMF) .

Properties

IUPAC Name

di(propan-2-yl)silyloxy-di(propan-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30OSi2/c1-9(2)14(10(3)4)13-15(11(5)6)12(7)8/h9-12,14-15H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRXZVLOOXQGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[SiH](C(C)C)O[SiH](C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30OSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trichlorosilane as a Precursor

The most widely documented route to TIPDS derivatives begins with trichlorosilane (HSiCl3_3). Treatment with isopropylmagnesium chloride (i-PrMgCl) in anhydrous tetrahydrofuran (THF) at low temperatures (-20°C) facilitates the substitution of chlorine atoms with isopropyl groups. The reaction proceeds via a two-step mechanism:

  • Nucleophilic substitution : i-PrMgCl replaces two chlorine atoms on HSiCl3_3, forming HSi(i-Pr)2_2Cl.

  • Hydrolysis : Controlled addition of water induces condensation, yielding the disiloxane backbone (HSi(i-Pr)2_2-O-Si(i-Pr)2_2H).

This method achieves a yield of 87% under inert conditions (Schlenk technique) but requires meticulous temperature control to prevent side reactions.

Role of Acetyl Chloride

Post-hydrolysis, acetyl chloride (AcCl) is introduced to chlorinate residual Si–H bonds, producing 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl2_2). While this step is optional for TIPDS synthesis, it highlights the compound’s versatility as a precursor for functionalized siloxanes.

Catalytic Isomerization and Rearrangement

Palladium-Catalyzed Chlorination

An alternative pathway involves reacting TIPDS with carbon tetrachloride (CCl4_4) in the presence of palladium(II) chloride (PdCl2_2). This method avoids Grignard reagents, making it preferable for large-scale operations. The catalytic cycle proceeds as follows:

  • Oxidative addition : PdCl2_2 activates CCl4_4, generating a Pd–CCl3_3 intermediate.

  • Transmetalation : TIPDS coordinates to palladium, facilitating chlorine transfer to silicon.

  • Reductive elimination : Pd(0) regenerates PdCl2_2, closing the catalytic cycle.

This route achieves near-quantitative conversion but demands rigorous exclusion of moisture to prevent hydrolysis.

Acid-Catalyzed Isomerization

In acidic media, TIPDS undergoes reversible isomerization between 3′,5′- and 2′,3′-configurations. For example, treatment with trimethylsilyl trifluoromethanesulfonate (TMSOTf) in 1,2-dichloroethane at 0°C induces ring contraction from an eight-membered to a seven-membered siloxane structure. This property is exploited in nucleoside chemistry to selectively protect hydroxyl groups.

Industrial-Scale Production Considerations

Solvent and Temperature Optimization

Industrial synthesis prioritizes tetrahydrofuran (THF) as a solvent due to its ability to stabilize reactive intermediates. Reactions conducted at -20°C minimize side products, while gradual warming to room temperature ensures complete condensation.

Byproduct Management

Unreacted trichloroisocyanuric acid (TCCA) and THF must be removed promptly to prevent product degradation. Vacuum distillation or chromatography (using 20% ethyl acetate in petroleum ether) effectively isolates TIPDS.

Analytical Characterization

Spectroscopic Data

  • NMR : 1^1H NMR spectra of TIPDS show characteristic isopropyl doublets at δ 1.05–1.15 ppm and Si–H resonances at δ 4.2–4.5 ppm.

  • IR : Strong absorbance at 2100–2200 cm1^{-1} confirms Si–H bonds, while Si–O–Si stretches appear at 1000–1100 cm1^{-1}.

Physicochemical Properties

PropertyValue
Boiling Point70°C (0.5 mmHg)
Density0.986 g/cm3^3
SolubilityInsoluble in polar solvents

Applications in Organic Synthesis

Hydroxyl Group Protection

TIPDS excels in simultaneous protection of 3′- and 5′-hydroxyls in ribonucleosides. For instance, reaction with uridine in pyridine at 20°C affords 3′,5′-O-TIPDS-uridine in quantitative yield. The bulky isopropyl groups confer steric hindrance, enabling selective deprotection under mild conditions (e.g., tetrabutylammonium fluoride).

Cyclic Peptide Synthesis

The disiloxane bridge facilitates macrocyclization of peptides. A notable example involves coupling TIPDS-protected serine residues with activated esters, yielding cyclic peptides with enhanced metabolic stability .

Chemical Reactions Analysis

1,1,3,3-Tetraisopropyldisiloxane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various silicon-oxygen compounds.

    Reduction: Reduction reactions can yield different silicon-hydrogen compounds.

    Substitution: The isopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Silylating Reagent in Organic Synthesis

TIPS is predominantly used as a silylating reagent for the protection of hydroxyl groups in organic compounds. It forms stable silyl ethers that can be selectively removed under mild conditions, allowing for further functionalization of the molecule without interference from the protected hydroxyl groups.

  • Example : In the synthesis of nucleosides, TIPS can protect both 3'- and 5'-hydroxyl functions simultaneously, facilitating the analysis of Watson-Crick and Hoogstein base pairing in nucleotides .

Protecting Group for Carbohydrates

TIPS is effective in protecting carbohydrate structures during synthetic transformations. Its bulky isopropyl groups provide steric hindrance that prevents unwanted reactions.

  • Case Study : Research has demonstrated that TIPS can be utilized to protect open-chain polyhydroxy compounds, which are crucial in carbohydrate chemistry .

Formation of Ribavirin Delivery Systems

TIPS plays a role in developing chemical delivery systems for antiviral agents like ribavirin. By modifying the nucleoside structure, TIPS enhances the stability and bioavailability of ribavirin in therapeutic applications .

Analytical Chemistry

In analytical applications, TIPS is employed for the derivatization of hydroxyl-containing compounds to improve their volatility and detectability during gas chromatography (GC) and mass spectrometry (MS) analyses.

  • Data Table: Comparison of Silylating Agents
Silylating AgentReactivity with AlcoholsApplication Area
TIPS (1,1,3,3-Tetraisopropyldisiloxane)HighNucleoside synthesis
Trimethylsilyl chlorideModerateGeneral organic synthesis
Triethylsilyl chlorideLowProtective chemistry

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetraisopropyldisiloxane involves its interaction with various molecular targets, primarily through its silicon-oxygen bonds. These interactions can lead to the formation of stable complexes with other molecules, influencing their reactivity and stability.

Comparison with Similar Compounds

Key Properties:

  • Steric Bulk : The isopropyl substituents provide significant steric hindrance, enabling selective protection of diols in nucleosides while leaving other hydroxyl groups (e.g., 2′-OH in RNA) accessible for further modifications .
  • Reactivity : TIPDSiCl₂ reacts efficiently with diols, achieving high yields (e.g., 99% yield for compound 17 in ) .
  • Stability : The TIPDS group is stable under acidic and basic conditions but can be cleaved using fluoride-based reagents (e.g., TBAF) .
  • Moisture Sensitivity : TIPDSiCl₂ is moisture-sensitive, requiring anhydrous handling .

Comparison with Similar Compounds

Disiloxane derivatives vary in substituents, steric bulk, and applications. Below is a comparative analysis of TIPDS with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents Applications Key Properties
1,1,3,3-Tetraisopropyldisiloxane C₁₂H₂₈O₃Si₂ 288.59 g/mol Isopropyl Nucleoside/RNA synthesis Bulky, selective diol protection
1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane C₆H₁₈O₃Si₂ 194.38 g/mol Methyl, Methoxy Unknown (potential materials science) Less bulky, polar methoxy groups
1,1,1,3-Tetramethyldisiloxane C₄H₁₄OSi₂ 134.33 g/mol Methyl Simpler siloxane applications Low steric bulk, volatile
BMPMS copolymer C₂₀H₃₈O₆Si₂ 454.76 g/mol Methacryloxypropyl Dental resins, polymers High molecular weight, hydrophobicity

1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane

  • Structure : Features methoxy and methyl groups instead of isopropyl substituents.
  • Comparison with TIPDS: Lower steric bulk due to smaller methyl groups. Methoxy groups may enhance solubility in polar solvents. Not suitable for selective diol protection in nucleosides due to reduced steric hindrance.

1,1,1,3-Tetramethyldisiloxane

  • Structure : Simplest disiloxane with only methyl substituents.
  • Applications : Primarily in industrial siloxane chemistry; lacks the specificity required for nucleoside synthesis .
  • Comparison with TIPDS :
    • Minimal steric bulk, making it unsuitable for selective protection.
    • Lower molecular weight and higher volatility.

BMPMS Copolymer

  • Structure : Contains methacryloxypropyl groups, enabling polymerization.
  • Applications : Used in dental resins for its low water sorption and solvent resistance .
  • Comparison with TIPDS :
    • Functionalized for material science rather than molecular protection.
    • High hydrophobicity due to long-chain substituents.

Contrast with Other Disiloxanes

  • Dimethoxy Variant : Lacks the steric bulk required for nucleoside protection but may serve as a crosslinker in silicones .
  • Tetramethyldisiloxane : Too simple for complex synthesis; used in industrial silicone production .

Biological Activity

1,1,3,3-Tetraisopropyldisiloxane (TIPDS) is a siloxane compound characterized by its unique structure that includes two silicon atoms and four isopropyl groups. This compound is primarily utilized in organic synthesis and analytical chemistry, particularly as a silylating agent. Its biological activity, while not extensively documented, suggests potential applications in biochemistry and molecular biology due to its role in protecting hydroxyl groups in nucleosides and oligosaccharides.

  • Molecular Formula : C₁₂H₂₈O₂Si₂
  • Molecular Weight : 316.54 g/mol
  • Appearance : Colorless liquid
  • Reactivity : Acts as a silylation reagent to protect hydroxyl groups.

Synthesis

The synthesis of TIPDS typically involves the reaction of dichlorodimethylsilane with isopropanol under controlled conditions. The process requires careful management of catalysts and solvents to optimize yield and purity.

This compound functions primarily as a protecting group for hydroxyl functionalities in nucleosides. By forming a silyl ether bond with hydroxyl groups, it prevents unwanted reactions during chemical transformations. This steric hindrance is crucial for selective modifications in complex biochemical pathways.

Applications in Biochemistry

  • Nucleoside Chemistry : TIPDS is used to protect 3'- and 5'-hydroxyl functions in ribonucleosides, facilitating the study of base pairing interactions and the synthesis of modified nucleotides.
  • Analytical Chemistry : It serves as a stationary phase in chromatographic techniques for analyzing oligosaccharides and other biomolecules.

Study on Nucleoside Modifications

In a study examining the protective effects of TIPDS on ribonucleosides, researchers found that the compound significantly improved the stability of reactive hydroxyl groups during synthetic reactions. This stability allowed for more efficient synthesis of nucleotide analogs that could be used in therapeutic applications like antiviral drugs .

Interaction with Biochemical Compounds

Research has indicated that TIPDS can influence the reactivity of nucleosides when interacting with various nucleophiles. Its ability to stabilize hydroxyl groups has been shown to enhance the selectivity of chemical transformations, which is critical for developing new biochemical assays and therapeutic agents .

Comparative Analysis

The following table summarizes key properties and applications of this compound compared to similar compounds:

CompoundMolecular FormulaPrimary UseBiological Activity
This compound (TIPDS)C₁₂H₂₈O₂Si₂Silylation reagentProtects hydroxyl groups
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxaneC₁₂H₂₈Cl₂O₂Si₂Silylation reagentSimilar protective functions
Trimethylsilyl chlorideC₃H₉ClOSiSilylation reagentCommonly used for hydroxyl protection

Q & A

How can 1,1,3,3-tetraisopropyldisiloxane be effectively utilized as a hydroxyl-protecting group in nucleoside synthesis?

This compound (TIPDS) is widely employed to protect 3′,5′- or 2′,3′-hydroxyl groups in nucleosides, enabling selective functionalization of other positions. The protocol involves reacting the nucleoside with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) in anhydrous pyridine under inert conditions (N₂). A 1.1–1.5 molar equivalent of TIPDSCl₂ is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. The reaction is quenched with methanol, and the product is purified via silica gel chromatography (heptane/EtOAc gradients) .

What NMR spectral features confirm successful TIPDS protection in nucleosides?

Successful protection is validated by distinct 1H^1H and 13C^{13}C NMR signals. For example:

  • In 1H^1H NMR (DMSO-d₆), TIPDS-protected adenosine shows isopropyl methyl protons at δ 0.89–1.07 ppm (multiplets) and siloxane backbone protons at δ 3.58–4.06 ppm.
  • 13C^{13}C NMR reveals siloxane carbons at δ 12.1–17.3 ppm (isopropyl CH₃) and δ 38.9–40.1 ppm (Si-CH groups) .

Under what conditions does TIPDS exhibit hydrolytic stability, and how is deprotection achieved?

TIPDS is stable under weakly acidic and basic conditions but cleaved selectively with fluoride sources (e.g., TBAF in THF) or concentrated acids (e.g., TFA). For instance, 0.1 M TBAF in THF at 25°C removes TIPDS within 4 hours without affecting other labile groups, such as isobutyryl or benzyl protections .

What strategies mitigate undesired isomerization during TIPDS protection of nucleosides?

Isomerization (e.g., 3′,5′ → 2′,3′ migration) can occur under prolonged reaction times or elevated temperatures. To minimize this, strict temperature control (0–25°C) and shorter reaction durations (<24 hours) are recommended. Monitoring via 1H^1H NMR for anomalous splitting patterns (e.g., δ 5.95–6.05 ppm for ribose protons) helps detect isomerization early .

How should researchers address discrepancies in reported yields for TIPDS-mediated protections?

Yield variations (e.g., 78–96%) often stem from differences in solvent purity, nucleoside solubility, or residual moisture. Pre-drying pyridine over molecular sieves and using freshly distilled TIPDSCl₂ improve consistency. Co-evaporation of the nucleoside with pyridine prior to reaction enhances solubility and reactivity .

How does TIPDS compare to other silyl protecting groups (e.g., TBDMS or TIPS) in carbohydrate chemistry?

TIPDS offers superior steric bulk and stability compared to TBDMS, making it ideal for long-term protections in multi-step syntheses. However, its larger size can hinder reactivity in sterically crowded substrates. In contrast, TIPS provides moderate stability but easier deprotection .

What solvent systems optimize TIPDS protection in sterically hindered substrates?

Anhydrous pyridine is standard, but DMF or THF can enhance solubility for hindered substrates. For example, glycosylation of 2′-deoxyguanosine analogues proceeds efficiently in DMF at 0.1 M concentration with 1.1 eq TIPDSCl₂ .

How does TIPDS influence diastereoselectivity in glycosylation reactions?

TIPDS-protected glycosyl donors (e.g., 3,4-O-TIPDS hexapyranosides) promote α-stereoselectivity via neighboring group participation. For instance, B(C₆F₅)₃-catalyzed glycosylations yield α-linked disaccharides in >75% diastereomeric excess, as confirmed by 1H^1H NMR coupling constants (J = 3.5–4.0 Hz) .

What analytical methods troubleshoot side reactions in TIPDS-protected intermediates?

LC-MS and 29Si^{29}Si NMR are critical for detecting siloxane byproducts (e.g., cyclic trisiloxanes). For example, 29Si^{29}Si NMR signals at δ −9.5 to −10.5 ppm indicate intact TIPDS, while δ −15 ppm suggests hydrolysis .

Can TIPDS be used in non-nucleoside applications, such as polymer or material science?

Yes. TIPDS derivatives serve as crosslinkers in silicone elastomers, enhancing thermal stability (up to 300°C). However, its application here is less common than in organic synthesis, with limited literature on mechanistic studies .

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